5-Amino-2-oxopent-4-enoic acid
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Overview
Description
5-Amino-2-oxopent-4-enoic acid is a compound of interest in various scientific fields due to its unique structure and reactivity. It is an amino acid derivative with a keto group and a double bond, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-oxopent-4-enoic acid can be achieved through several methods. One common approach involves the dehydration of 4-hydroxy-2-oxopentanoate by 2-oxopent-4-enoate hydratase or the hydrolysis of 2-hydroxymuconate semialdehyde by 2-hydroxymuconate-semialdehyde hydrolase . Another method includes the transformation of 5-hydroxy-3-oxopent-4-enoic acid esters into the stable bis-potassium salts, which are then converted into the desired compound under mild conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-oxopent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, substituted amino acids, and various cyclic compounds depending on the specific reaction pathway.
Scientific Research Applications
5-Amino-2-oxopent-4-enoic acid has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in studies related to enzyme mechanisms and metabolic pathways.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 5-Amino-2-oxopent-4-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. These interactions can influence metabolic processes and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Amino-2-oxopent-4-enoic acid include:
- 2-Oxopent-4-enoic acid
- 4-Hydroxy-3-pentenoic acid
- 2-Amino-5-chloro-4-pentenoic acid
- (2R)-2-Methylpent-4-enoic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of an amino group, a keto group, and a double bond. This combination provides distinct reactivity and versatility in various chemical and biological applications.
Properties
CAS No. |
146581-09-1 |
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Molecular Formula |
C5H7NO3 |
Molecular Weight |
129.11 g/mol |
IUPAC Name |
5-amino-2-oxopent-4-enoic acid |
InChI |
InChI=1S/C5H7NO3/c6-3-1-2-4(7)5(8)9/h1,3H,2,6H2,(H,8,9) |
InChI Key |
XXIWKCUBXDRZCO-UHFFFAOYSA-N |
Canonical SMILES |
C(C=CN)C(=O)C(=O)O |
Origin of Product |
United States |
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